1-(4-Methylpyridin-2-yl)-3,5-dimethylpyrazole
Overview
Description
The compound “1-(4-Methylpyridin-2-yl)-3,5-dimethylpyrazole” belongs to the class of organic compounds known as pyrazoles and pyridines. Pyrazoles are characterized by a 5-membered ring with three carbon atoms and two nitrogen atoms. Pyridines are characterized by a 6-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of pyrazole and pyridine derivatives is a well-studied area in organic chemistry. There are several methodologies for the introduction of various functional groups to these compounds .Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography . The structure can also be predicted using computational chemistry methods .Chemical Reactions Analysis
Pyrazoles and pyridines can undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions, ring-cleavage reactions, and many others .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include molecular weight, solubility, melting point, boiling point, and others .Scientific Research Applications
Coordination Chemistry and Metal Complexes
The study by Beves et al. (2008) describes the synthesis of a pyrazolyl-terminated terpyridine ligand and its complexes with iron(II), ruthenium(II), and palladium(II). This research demonstrates the versatility of pyrazole derivatives in forming coordination compounds, which have potential applications in catalysis and materials science (Beves et al., 2008).
Structural Characterization and Polymorphism
The work of Böck et al. (2020) on the structural characterization of polymorphs of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles underscores the importance of pyrazole derivatives in understanding the impact of molecular structure on material properties. This research could lead to applications in pharmaceuticals and material engineering (Böck et al., 2020).
Anticorrosion Applications
A study by Chetouani et al. (2005) investigates the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media. This research highlights the potential of pyrazole derivatives as corrosion inhibitors, which could be beneficial for industrial applications in protecting metals against corrosion (Chetouani et al., 2005).
Photocatalysis
In the work by Castellanos et al. (2012), bis(3,5-dimethylpyrazol-1-yl)acetate is explored for its photocatalytic properties in the oxidation of arylalkanes by O2. This study provides insights into the application of pyrazole derivatives in photocatalysis, offering a potential route for the development of green and efficient catalytic processes (Castellanos et al., 2012).
Molecular Electronics and Sensing
Research on the self-assembly of ligands designed for building metallic grids by Manzano et al. (2008) explores the anion encapsulation abilities of pyrazole derivatives. This work suggests applications in molecular electronics and sensing, where the selective encapsulation of ions can be harnessed for detecting specific substances (Manzano et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-4-5-12-11(6-8)14-10(3)7-9(2)13-14/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESIVANAMNCKMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=CC(=N2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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